molecular formula C18H21N3OS B4413880 N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]-2-thiophenecarboxamide

N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]-2-thiophenecarboxamide

Cat. No. B4413880
M. Wt: 327.4 g/mol
InChI Key: QDXWTAYCMFWVPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]-2-thiophenecarboxamide, commonly known as PBT2, is a small molecule drug that has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Huntington's disease. PBT2 is a metal-protein attenuating compound (MPAC) that targets the abnormal accumulation of metals such as copper and zinc in the brain, which is believed to play a role in the pathogenesis of these diseases.

Mechanism of Action

PBT2 works by binding to copper and zinc ions, which are known to play a role in the aggregation of Aβ and tau protein in the brain. PBT2 displaces these metal ions from their binding sites and promotes their clearance from the brain, thereby reducing the accumulation of Aβ and tau protein. PBT2 also promotes the formation of soluble Aβ, which is less toxic than the aggregated form.
Biochemical and Physiological Effects
PBT2 has been shown to have a number of biochemical and physiological effects in the brain. PBT2 reduces the levels of Aβ and tau protein, which are known to be toxic to neurons. PBT2 also reduces oxidative stress and inflammation in the brain, which are believed to contribute to the pathogenesis of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of PBT2 is that it has shown promising results in preclinical and clinical trials for the treatment of neurodegenerative diseases. PBT2 is also well-tolerated and has a good safety profile. However, one limitation of PBT2 is that its mechanism of action is not fully understood, and more research is needed to elucidate its effects on the brain.

Future Directions

There are several future directions for the research and development of PBT2. One direction is to further investigate its mechanism of action and its effects on other metals such as iron and manganese. Another direction is to explore its potential therapeutic effects in other neurodegenerative diseases such as Parkinson's disease and amyotrophic lateral sclerosis. Finally, the development of new formulations and delivery methods for PBT2 could improve its efficacy and reduce its side effects.

Scientific Research Applications

PBT2 has been extensively studied in preclinical and clinical trials for its potential therapeutic effects in neurodegenerative diseases. In preclinical studies, PBT2 has been shown to reduce the accumulation of amyloid-beta (Aβ) and tau protein in the brain, which are hallmark features of Alzheimer's disease. PBT2 has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
In clinical trials, PBT2 has been shown to improve cognitive function and reduce the levels of Aβ in the cerebrospinal fluid of patients with Alzheimer's disease. PBT2 has also been studied in Huntington's disease, where it has been shown to reduce the accumulation of mutant huntingtin protein and improve motor function in animal models.

properties

IUPAC Name

N-[3-(1-propylbenzimidazol-2-yl)propyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c1-2-12-21-15-8-4-3-7-14(15)20-17(21)10-5-11-19-18(22)16-9-6-13-23-16/h3-4,6-9,13H,2,5,10-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXWTAYCMFWVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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